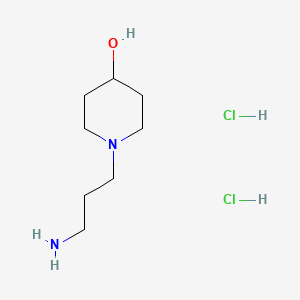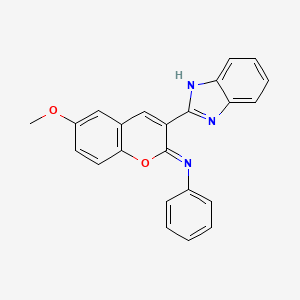![molecular formula C17H17N3O2 B2857497 N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide CAS No. 1427710-18-6](/img/structure/B2857497.png)
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide, also known as CMMPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMMPAA is a member of the family of N-(cyanomethyl)amides, which are known to have a wide range of biological activities.
Scientific Research Applications
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Moreover, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been studied for its potential as an anti-diabetic agent, as it has been found to lower blood glucose levels in animal models.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes or signaling pathways in the body. In cancer cells, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to inhibit the growth of tumors by inducing cell cycle arrest and apoptosis. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to activate AMP-activated protein kinase (AMPK), which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to have various biochemical and physiological effects. In cancer cells, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. In animal models, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to lower blood glucose levels by activating AMPK.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Moreover, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has been found to lower blood glucose levels in animal models, making it a potential candidate for the treatment of diabetes. However, one limitation of using N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide. One potential direction is to investigate its potential as an anti-cancer agent in human clinical trials. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be done to investigate its potential as an anti-inflammatory agent and as a treatment for diabetes. Overall, N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide has shown promising results in various fields of scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide can be achieved by using a multi-step process that involves the reaction of 5-methyl-2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(5-methyl-2-phenoxyphenyl)acetamide. This intermediate is then reacted with sodium cyanide to form N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide.
properties
IUPAC Name |
N-(cyanomethyl)-2-(5-methyl-2-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-7-8-16(22-14-5-3-2-4-6-14)15(11-13)20-12-17(21)19-10-9-18/h2-8,11,20H,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBUOMMLAFBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)NCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)

![Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2857416.png)
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)
![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2857422.png)
![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide](/img/structure/B2857423.png)



![(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2857427.png)



![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)